Kinase Inhibitory Activity vs. Savolitinib (CHEMBL3334567) in c-Met Biochemical Assays
Direct quantitative data for this specific compound is not available from primary literature or patents. Savolitinib (CHEMBL3334567), a structurally distinct c-Met inhibitor, shows an IC50 of 4.80 nM in a biochemical assay measuring inhibition of c-Met (unknown origin) preincubated for 10 mins followed by substrate and ATP addition, measured after 50 mins by a fluorescence-based method [1]. While useful as a class-level benchmark, Savolitinib's structure is fundamentally different from the target compound, and no direct head-to-head comparison has been published. Any procurement decision must account for this lack of cross-compound quantitative data.
| Evidence Dimension | c-Met kinase inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | Not available from primary sources |
| Comparator Or Baseline | Savolitinib (CHEMBL3334567): IC50 = 4.80 nM [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | Inhibition of c-Met (unknown origin) preincubated for 10 min, fluorescence-based assay [1] |
Why This Matters
Establishes the potency range expected for a clinical-stage c-Met inhibitor, but does not provide differentiation for the target compound.
- [1] BindingDB. BDBM50023342 (CHEMBL3334567). Affinity Data: IC50 = 4.80 nM. View Source
